2-Methyl-1,3-dipropoxybenzene

Description

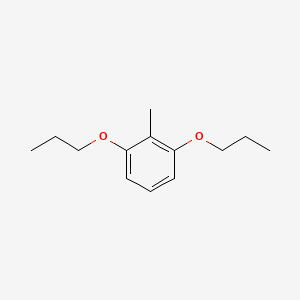

2-Methyl-1,3-dipropoxybenzene is an aromatic ether characterized by a benzene ring substituted with two propoxy groups (-OCH₂CH₂CH₃) at the 1 and 3 positions and a methyl group (-CH₃) at the 2 position. Characterization techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis (as used in for a benzamide derivative) would confirm its structure and purity.

Potential applications of this compound may include use as a solvent, intermediate in organic synthesis, or a component in specialty materials. Its ether linkages and aromatic backbone suggest stability against hydrolysis compared to esters, making it suitable for applications requiring prolonged chemical resistance.

Properties

CAS No. |

67698-88-8 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2-methyl-1,3-dipropoxybenzene |

InChI |

InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3 |

InChI Key |

ZKNSYCZROWFLFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)OCCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dipropoxybenzene typically involves the alkylation of 2-methylphenol (o-cresol) with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Methylphenol+2Propyl BromideK2CO3,Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dipropoxybenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the electron-donating effects of the propoxy groups.

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The aromatic ring can be hydrogenated under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Sulfonation: Fuming sulfuric acid at elevated temperatures.

Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Nitration: 2-Methyl-1,3-dipropoxy-4-nitrobenzene.

Oxidation: 2-Carboxy-1,3-dipropoxybenzene.

Reduction: 2-Methyl-1,3-dipropoxycyclohexane.

Scientific Research Applications

Industrial Applications

2-Methyl-1,3-dipropoxybenzene is primarily utilized in the production of various industrial products due to its aromatic ether structure. Key applications include:

- Solvent for Chemical Reactions : Its properties make it an effective solvent in organic synthesis, particularly in reactions requiring a non-polar medium.

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of other chemical compounds, particularly those involving aromatic chemistry.

Agricultural Uses

Recent studies have highlighted the potential of this compound as a biopesticide:

- Insect Control : Research indicates that compounds similar to this compound exhibit insecticidal properties. They can disrupt the feeding behavior of pests, providing an environmentally friendly alternative to synthetic pesticides. For example, dialkoxybenzenes have been shown to deter feeding in Lepidoptera larvae and exhibit low toxicity to beneficial insects .

Biological Activities

The compound has also been explored for its biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. This opens avenues for its use in pharmaceuticals and agricultural applications to combat bacterial infections.

- Acaricidal Effects : It has been noted for its effectiveness against Varroa destructor mites, which are significant pests affecting honeybee populations. The compound alters host selection behavior in these mites, potentially leading to innovative pest control strategies .

Case Study 1: Insect Feeding Deterrence

A study conducted on the efficacy of dialkoxybenzenes demonstrated that this compound significantly deterred feeding in specific insect larvae. The results showed a feeding deterrence rate of up to 75% compared to control groups. This suggests potential for development as a natural insect repellent .

Case Study 2: Acaricidal Activity Against Varroa Mites

In another study focusing on Varroa destructor control, it was found that formulations containing this compound effectively reduced mite populations by over 50% within two weeks of application. This highlights its potential as a sustainable solution for beekeepers facing challenges with mite infestations .

Data Table: Summary of Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Industrial Chemistry | Solvent for organic reactions | Effective non-polar solvent |

| Synthesis | Intermediate for chemical production | Key role in aromatic compound synthesis |

| Agriculture | Biopesticide for insect control | Deterrent for Lepidoptera larvae |

| Biological Research | Antimicrobial agent | Potential activity against various bacteria |

| Pest Management | Acaricide against Varroa destructor | Reduces mite populations significantly |

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dipropoxybenzene in biological systems involves its interaction with cellular components. The propoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8)

- Structural Differences : The isopropoxy (-OCH(CH₃)₂) and isopropyl (-CH(CH₃)₂) substituents in this compound introduce greater steric hindrance compared to the propoxy (-OCH₂CH₂CH₃) and methyl groups in 2-methyl-1,3-dipropoxybenzene.

- Physicochemical Properties : The bulkier isopropoxy and isopropyl groups likely reduce solubility in polar solvents and increase hydrophobicity. Boiling points may differ due to variations in molecular weight and branching.

- Reactivity : Steric effects could hinder participation in metal-catalyzed C–H activation reactions, unlike compounds with N,O-bidentate directing groups (e.g., ’s benzamide derivative) .

Propenoic Acid Esters (e.g., 2-Methyl-2-propenoic Acid Butyl Ester)

- Functional Group Contrast : Esters (RCOOR') vs. ethers (ROR') exhibit distinct reactivity. Esters are more prone to hydrolysis and enzymatic degradation, whereas ethers like this compound are chemically stable under neutral conditions.

- Volatility : Esters in were persistent in VOC emissions, suggesting higher volatility or resistance to degradation compared to ethers .

Diols (e.g., 2-Methyl-1,3-pentanediol)

- Hydrogen Bonding : Diols form strong hydrogen bonds, enhancing solubility in water and polar solvents. Ethers like this compound lack this capability, resulting in lower aqueous solubility.

- Applications : Diols are used in polymer synthesis (e.g., ’s isoprene polymer) or as ligands in molecular docking (), while aromatic ethers may serve as inert solvents or intermediates .

Natural Rubber (Polyisoprene)

- Backbone vs. Substituent Effects : Polyisoprene () is a flexible polymer, whereas this compound is a rigid aromatic compound. The methyl group in both structures may influence crystallinity or thermal stability, but their applications diverge (elastomers vs. small-molecule chemistry) .

Data Table: Key Properties of Comparable Compounds

| Compound | Functional Groups | Molecular Weight (g/mol) | Boiling Point (°C, est.) | Solubility | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | Ether, Methyl | ~210 | 240–260 | Low in water | Stable to hydrolysis |

| 2-Isopropoxy-1,3-diisopropylbenzene | Isopropoxy, Isopropyl | ~250 | 270–290 | Non-polar solvents | High steric hindrance |

| 2-Methyl-2-propenoic Acid Butyl Ester | Ester, Alkene | ~158 | 150–170 | Moderate in organics | Prone to hydrolysis |

| 2-Methyl-1,3-pentanediol | Diol | ~118 | 230–250 | High in water | Hydrogen-bonding capable |

Biological Activity

2-Methyl-1,3-dipropoxybenzene, a dialkoxybenzene derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may confer various biological properties, including insecticidal and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H18O2 |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67698-88-8 |

Insecticidal Properties

Research has indicated that dialkoxybenzenes, including this compound, exhibit significant insecticidal properties. A study demonstrated that compounds within this class can act as feeding deterrents against various insect species. Specifically, it was found that:

- Feeding Deterrence : The compound showed a feeding deterrence range of 53–100% in leaf disc choice bioassays against certain lepidopteran species .

- Comparative Efficacy : When compared to commercial insect control agents like neem oil, this compound exhibited comparable efficacy .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains. For instance:

- Bacterial Inhibition : Laboratory tests indicated that concentrations of this compound effectively reduced the viability of both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or insect feeding behaviors .

Study on Varroa Mite Control

A significant study focused on the application of dialkoxybenzenes for controlling Varroa destructor mites in honeybee populations. The findings revealed:

- Efficacy : The application of this compound resulted in a notable reduction in mite populations, demonstrating its potential as an acaricide .

- Safety to Honey Bees : Importantly, the compound was found to be harmless to honey bees at effective concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparative analysis with other similar compounds was conducted:

| Compound | Biological Activity | Efficacy Level |

|---|---|---|

| 1-Allyloxy-4-propoxybenzene | Feeding deterrent | High |

| Ethyl 3-(4-cyanobenzoyl) | COX-2 inhibitor | Moderate |

| 1-Propyloxy-4-methoxybenzene | Antimicrobial | Variable |

This table highlights the diverse biological activities associated with related compounds and positions this compound within this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.